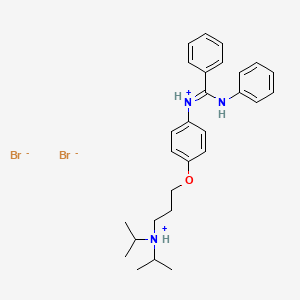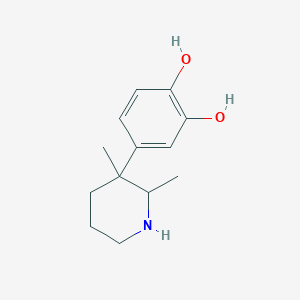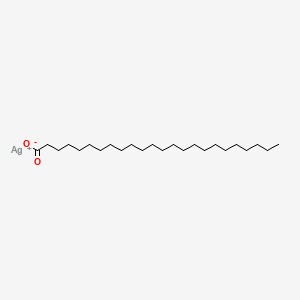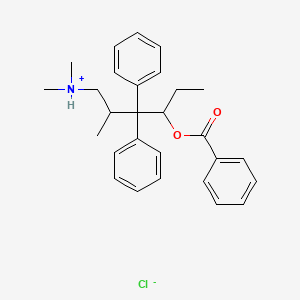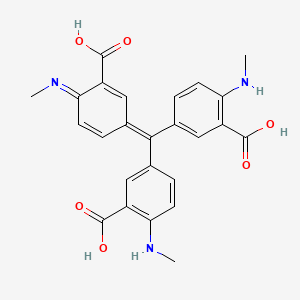
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium is a heterocyclic organic compound with the molecular formula C24H21N3O6 and a molecular weight of 462.47 g/mol . This compound is characterized by its unique structure, which includes carboxylate and methylamino groups attached to a phenyl ring, forming a methylium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium typically involves the reaction of 3-carboxy-4-(methylamino)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like NaOH. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium include:
- Bis(3-carboxy-4-(methylamino)phenyl)methane
- Bis(3-carboxy-4-(methylamino)phenyl)ethane
- Bis(3-carboxy-4-(methylamino)phenyl)propane
Uniqueness
What sets this compound apart from similar compounds is its unique methylium ion structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
85049-98-5 |
|---|---|
Fórmula molecular |
C25H23N3O6 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
5-[[3-carboxy-4-(methylamino)phenyl]-(3-carboxy-4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C25H23N3O6/c1-26-19-7-4-13(10-16(19)23(29)30)22(14-5-8-20(27-2)17(11-14)24(31)32)15-6-9-21(28-3)18(12-15)25(33)34/h4-12,26-27H,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
Clave InChI |
ZULHMUBGFATPLG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C(=C2C=CC(=NC)C(=C2)C(=O)O)C3=CC(=C(C=C3)NC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
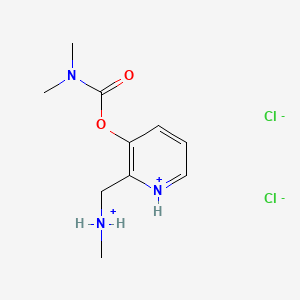
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)


